molecular formula C9H11ClFNO B3010391 (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride CAS No. 2135600-87-0

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

Cat. No.: B3010391
CAS No.: 2135600-87-0
M. Wt: 203.64
InChI Key: IERSJPXCQAWYIB-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride (CAS: 2135600-87-0) is a fluorinated benzofuran derivative featuring a methanamine group substituted at the 4-position of the dihydrobenzofuran scaffold. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol . Structurally, the compound combines a rigid dihydrobenzofuran core with a fluorine atom at the 5-position, which enhances electronic stability and influences intermolecular interactions .

Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-1-2-9-6(3-4-12-9)7(8)5-11;/h1-2H,3-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSJPXCQAWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzofuran ring.

    Reduction: Reduction of the benzofuran ring to form 2,3-dihydrobenzofuran.

    Amination: Introduction of the methanamine group at the 4-position of the dihydrobenzofuran ring.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under inert atmosphere and controlled temperatures to prevent side reactions and degradation of the product[2][2].

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Reported solubility ranges from 0.735 mg/mL (0.00361 mol/L) to 1.84 mg/mL (0.00901 mol/L) in aqueous solutions, depending on measurement methods .
  • Storage: Stable at 2–8°C in sealed conditions; solutions in DMSO or methanol-d₄ are stable for 6 months at -80°C .
  • Purity : Typically >98%, as verified by HPLC and NMR .

Comparison with Similar Compounds

The following analysis compares (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride (Compound A) with structurally related methanamine hydrochlorides, focusing on physicochemical properties, synthetic complexity, and applications.

Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Solubility (mg/mL) Log S
Compound A Dihydrobenzofuran 5-Fluoro, 4-methanamine 203.64 0.735–1.84 -2.05 to -3.01
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-Chlorophenyl, 4-methanamine 261.17 Not reported Not reported
(4-Fluoro-3-nitrophenyl)methanamine HCl Phenyl 4-Fluoro, 3-nitro, methanamine 206.60 Not reported Not reported
Furan-2-yl methanamine HCl Furan 2-methanamine 131.57 Not reported Not reported

Key Observations :

  • Rigidity vs.
  • Electronic Effects: The 5-fluoro substituent in Compound A enhances electronegativity and metabolic stability relative to non-fluorinated analogs like furan-2-yl methanamine HCl .
  • Solubility : Compound A’s moderate solubility contrasts with the highly polar nitro group in (4-Fluoro-3-nitrophenyl)methanamine HCl, which may reduce solubility despite similar molecular weights .

Key Observations :

  • Complexity : Compound A’s synthesis requires multiple steps (bromination, cyclization), increasing production costs compared to simpler thiazole or furan derivatives .
  • Cost Efficiency : Despite higher synthetic complexity, Compound A’s price (€203.00/g) is competitive with niche intermediates like thiazole derivatives .

Biological Activity

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, a compound with the CAS number 2135600-87-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound's molecular formula is C9H11ClFNOC_9H_{11}ClFNO with a molecular weight of 203.64 g/mol. Its structure includes a fluorinated benzofuran moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H11ClFNOC_9H_{11}ClFNO
Molecular Weight203.64 g/mol
Boiling PointNot available
Log P (octanol-water)Not specified
SolubilityHigh

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. Its mechanism primarily involves the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a key regulator in the development of certain cancers.

  • Binding Affinity : The compound binds to EZH2 with an IC50 value of approximately 18 nM, indicating strong affinity and potential as an anti-cancer agent .
  • Cell Growth Inhibition : In cellular assays, it demonstrates significant inhibition of cell growth in KARPAS422 cells with an IC50 of 12 nM .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against different cancer models:

Case Study: KARPAS422 Cell Line

A study reported that this compound effectively inhibited the proliferation of KARPAS422 cells. The results are summarized in Table 1.

CompoundIC50 (nM)Target
This compound12Cell Growth Inhibition
EEDi-528518EZH2 Binding
EEDi-105632EZH2 Binding

Additional Findings

Another study demonstrated that compounds similar to this compound exhibited potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests a broader applicability in hematological malignancies.

Synthesis and Derivatives

The synthesis of this compound involves several steps that optimize yield and purity. Various derivatives have been synthesized to enhance biological activity and solubility.

  • Synthesis Method : The compound is typically synthesized from precursors like 4-fluoro-3-methylphenol through a series of reactions involving halogenation and amination.
  • Modification : Structural modifications have been explored to improve pharmacokinetic properties and target specificity.

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